rac Tolterodine-d6 Hydrochloride
Description
Theoretical Framework of Isotope Effects in Chemical and Biological Systems
The unique properties of deuterated compounds stem from the "isotope effect," a phenomenon rooted in the mass difference between hydrogen and deuterium (B1214612). icm.edu.pl
Deuterium possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to hydrogen. wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. nih.gov The vibrational frequency of a chemical bond is inversely related to the mass of the atoms involved; therefore, the heavier deuterium atom causes a decrease in the vibrational frequency of the C-D bond. masterorganicchemistry.comajchem-a.comajchem-a.com This alteration in vibrational energy is a key factor contributing to the kinetic isotope effect. wikipedia.org
The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgnumberanalytics.comsustainability-directory.com In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of C-H bonds. tandfonline.com Because the C-D bond is stronger and has a lower vibrational frequency, it requires more energy to break. nih.govlibretexts.org This results in a slower rate of metabolism for deuterated compounds compared to their non-deuterated counterparts, a phenomenon quantified by the kH/kD ratio. libretexts.orglibretexts.org This modulation of reaction rates is a cornerstone of using deuterated compounds in pharmaceutical research. fiveable.me
Overview of Stable Isotope Labeling in Modern Pharmaceutical Sciences
Stable isotope labeling is a technique where non-radioactive isotopes are incorporated into molecules to act as tracers. metsol.commusechem.com This method is instrumental in various stages of drug discovery and development. adesisinc.com
The concept of using deuterium substitution to alter molecular properties has been recognized since the mid-20th century. numberanalytics.comlibretexts.org Early applications focused on using deuterated compounds as internal standards for mass spectrometry and as probes to elucidate metabolic pathways. pharmaffiliates.comassumption.edu The first patents for deuterated molecules were granted in the 1970s. wikipedia.org Over the decades, the application of deuterated compounds has expanded significantly, moving from simple analytical tools to a strategic approach for improving the pharmacokinetic and safety profiles of drugs. nih.govwikipedia.org The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a major milestone, validating the "deuterium switch" strategy. nih.gov
While radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are also used in drug metabolism studies, stable isotopes like deuterium offer distinct advantages. musechem.com Deuterium is non-radioactive, making it safer to handle and eliminating the concerns associated with radioactive waste disposal. metsol.comquora.com This safety profile allows for the use of deuterated compounds in a wider range of studies, including those involving human subjects, without the risks of radiation exposure. metsol.comnih.gov
Rationale for Deuterium Incorporation in Drug Discovery and Development Research
The primary rationale for incorporating deuterium into drug candidates is to improve their metabolic stability. pharmaffiliates.comnih.gov By strategically replacing hydrogens at sites of metabolic attack, the rate of drug breakdown can be slowed. nih.gov This can lead to several potential benefits, including:
Enhanced Pharmacokinetics: A longer half-life and increased plasma exposure can be achieved. tandfonline.comgabarx.com
Improved Safety Profile: Reduced formation of potentially toxic metabolites can enhance the safety of a drug. nih.govgabarx.com
Modified Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be improved. nih.gov
The case of rac Tolterodine-d6 Hydrochloride serves as a pertinent example. Tolterodine (B1663597) is a muscarinic receptor antagonist used for the treatment of overactive bladder. medchemexpress.com Its active metabolite is 5-hydroxymethyl tolterodine. medchemexpress.com By deuterating the methyl groups, as in this compound, researchers can investigate how this modification affects its metabolism and pharmacokinetic properties, potentially leading to a more favorable clinical profile.
Properties
CAS No. |
1330076-60-2 |
|---|---|
Molecular Formula |
C22H32ClNO |
Molecular Weight |
367.991 |
IUPAC Name |
2-[3-[bis(1,1,1-trideuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/i1D3,3D3; |
InChI Key |
FSUOGWPKKKHHHM-WYTNBCSLSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Synonyms |
rac 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol-d6 Hydrochloride; R-(+)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine-d6 Hydrochloride; PNU-20058E-d6; Detrol-d6; Detrusitol-d6; R-(+)-Toltaridine-d6 Hydrochloride; |
Origin of Product |
United States |
Analytical Methodologies Utilizing Rac Tolterodine D6 Hydrochloride
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Bioanalytical Chemistry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes in a sample. mdpi.comnih.gov The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte, known as a stable isotope-labeled internal standard (SIL-IS), to the sample before any processing or analysis. wikipedia.orgosti.gov This "spiking" creates a mixture of the naturally abundant analyte and its labeled counterpart. By measuring the altered isotope ratio of the element or compound in the mixture using a mass spectrometer, the original concentration of the analyte in the sample can be calculated with high accuracy. osti.gov This method is considered a definitive measurement technique because the ratio of the two forms is largely unaffected by subsequent sample handling steps. nih.govwikipedia.org
Stable Isotope-Labeled Internal Standards (SIL-IS), such as rac Tolterodine-d6 Hydrochloride, are considered the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) assays. nih.govuu.nl Their role is to mimic the analyte of interest throughout the entire analytical process, from extraction to detection. waters.commusechem.com
A known quantity of the SIL-IS is added to the sample at the earliest stage. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same losses during sample preparation, extraction, and potential degradation. musechem.comscispace.com In the mass spectrometer, the SIL-IS is easily distinguished from the analyte due to its mass difference. The quantification is based on the ratio of the analyte's signal to the SIL-IS's signal. Since both are affected proportionally by procedural variations, the ratio remains constant, leading to a highly reliable and reproducible measurement of the analyte's true concentration. musechem.com The purity of the SIL-IS is a critical factor, as any unlabeled impurity can lead to an overestimation of the analyte's concentration. waters.comwaters.com
Biological matrices, such as plasma, are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. waters.comwaters.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing significant inaccuracies in quantification. bris.ac.uk
The use of a SIL-IS like this compound is the most effective strategy to compensate for these matrix effects. uu.nlwaters.com The standard should ideally co-elute with the analyte from the liquid chromatography column, meaning they enter the mass spectrometer's ion source at the same time. waters.combris.ac.uk By doing so, both the analyte and the SIL-IS are subjected to the same degree of ion suppression or enhancement. bris.ac.uk Consequently, the ratio of their signals remains unaffected, allowing for accurate quantification despite the variability of the matrix effect between different samples. nih.gov Similarly, any loss of analyte during the sample extraction and preparation steps will be mirrored by a proportional loss of the SIL-IS, and the final calculated concentration will remain accurate. nih.gov This has been demonstrated in studies involving the analysis of tolterodine (B1663597) in rat plasma, where the use of a SIL-IS corrected for interindividual variability in sample recovery. nih.govnih.gov
Development and Validation of Quantitative Chromatographic-Mass Spectrometric Assays
The development of robust and reliable assays for quantifying drugs and their metabolites is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity. waters.com The use of this compound is central to the validation of such assays for tolterodine.
LC-MS/MS methods are developed to simultaneously quantify tolterodine and its active metabolite, 5-hydroxy methyl tolterodine, in biological samples like rat plasma. nih.gov These protocols involve optimizing both the chromatographic separation and the mass spectrometric detection to achieve the required sensitivity, specificity, and speed.
The goal of chromatographic optimization is to achieve a clean separation of the analytes (tolterodine and its metabolites) from endogenous matrix components while ensuring that the analyte and its corresponding SIL-IS co-elute. bris.ac.uk A validated method for the analysis of tolterodine and 5-hydroxy methyl tolterodine in rat plasma utilized an Ascentis Express RP amide column. nih.govsigmaaldrich.com The separation was achieved using an isocratic mobile phase, which maintains a constant composition throughout the run. This simplifies the method and can lead to more stable retention times. The conditions are detailed in the table below.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm) | nih.gov |
| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Internal Standards | Tolterodine-d6, 5-hydroxy methyl tolterodine-d14 | nih.gov |
This setup ensures that tolterodine and its internal standard, this compound, elute together, providing accurate correction for any matrix effects encountered during the analysis. nih.gov
Tandem mass spectrometry provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). In MRM mode, the first quadrupole of the mass spectrometer is set to select a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in a collision cell. The third quadrupole is set to monitor for a specific, characteristic product ion. This two-stage filtering process drastically reduces background noise and ensures that only the compound of interest is detected.
For the analysis of tolterodine and its metabolite using this compound as an internal standard, detection is performed in the positive ion mode. nih.gov The specific MRM transitions are crucial for the assay's specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Tolterodine | 326.1 | 147.1 | nih.gov |
| rac Tolterodine-d6 | 332.3 | 153.1 | nih.gov |
| 5-hydroxy methyl tolterodine | 342.2 | 223.1 | nih.gov |
| 5-hydroxy methyl tolterodine-d14 | 356.2 | 223.1 | nih.gov |
The ratio of the peak areas of the analyte's MRM transition to the internal standard's MRM transition is used to construct a calibration curve and quantify the analyte in unknown samples. nih.gov The validation of such a method demonstrated high precision and accuracy over a specified concentration range. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Analytes
The use of rac-Tolterodine-d6 Hydrochloride in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) is not a widely documented analytical application. GC-MS is typically employed for the analysis of volatile and thermally stable compounds. Tolterodine, being a relatively large and non-volatile molecule, is not ideally suited for direct GC-MS analysis without derivatization. The available scientific literature predominantly focuses on Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the quantification of tolterodine and its metabolites, where rac-Tolterodine-d6 Hydrochloride serves as an effective internal standard.
Applications in Non-Clinical Bioanalysis and Research Sample Quantification
rac-Tolterodine-d6 Hydrochloride is a valuable tool in non-clinical research, particularly for the precise quantification of tolterodine and its related compounds in various biological systems. Its use as an internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results.
Quantification of Tolterodine and Metabolites in In Vitro Systems (e.g., enzyme assays, cell cultures, microsomal incubations, hepatocyte systems)
In vitro experimental systems are fundamental in drug metabolism and pharmacokinetic studies to understand a compound's metabolic fate. In these assays, rac-Tolterodine-d6 Hydrochloride is utilized as an internal standard to accurately measure the concentration of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
For instance, in studies involving human liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450, rac-Tolterodine-d6 Hydrochloride enables the precise determination of the rate of tolterodine metabolism. A typical in vitro study might involve incubating tolterodine with human liver microsomes and then using a validated LC-MS/MS method with rac-Tolterodine-d6 Hydrochloride as the internal standard to quantify the remaining parent drug and the newly formed metabolites over time.
| In Vitro System | Analyte Quantified | Purpose of Study |
| Human Liver Microsomes | Tolterodine, 5-Hydroxymethyl tolterodine (5-HMT) | To determine the metabolic stability and identify the metabolic pathways of tolterodine. |
| Recombinant Cytochrome P450 Enzymes | Tolterodine | To identify the specific P450 isoforms responsible for tolterodine metabolism. |
| Hepatocyte Cultures | Tolterodine and its metabolites | To study the overall hepatic clearance and drug-drug interaction potential of tolterodine. |
Application in In Vivo Animal Pharmacokinetic and Disposition Studies (e.g., rat plasma, mouse tissues)
Animal models are essential for understanding the pharmacokinetic profile of a drug candidate before human trials. In these in vivo studies, rac-Tolterodine-d6 Hydrochloride is indispensable for the accurate measurement of tolterodine and its metabolites in various biological matrices such as plasma, urine, and different tissues.
Following the administration of tolterodine to laboratory animals like rats or mice, biological samples are collected at various time points. The concentrations of tolterodine and its metabolites in these samples are then determined using a validated bioanalytical method, typically LC-MS/MS, with rac-Tolterodine-d6 Hydrochloride added as the internal standard during sample processing. This allows for the construction of accurate plasma concentration-time profiles and the determination of key pharmacokinetic parameters.
A study investigating the pharmacokinetics of tolterodine in rats would involve the analysis of plasma samples. The use of rac-Tolterodine-d6 Hydrochloride as an internal standard ensures that any loss of analyte during the extraction process from plasma or fluctuations in the mass spectrometer's performance are accounted for, leading to reliable data.
| Animal Model | Matrix | Analyte Quantified | Key Pharmacokinetic Parameter Determined |
| Rat | Plasma | Tolterodine, 5-HMT | Half-life (t1/2), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Area Under the Curve (AUC) |
| Mouse | Brain Tissue | Tolterodine | Brain-to-plasma concentration ratio, assessment of blood-brain barrier penetration. |
| Rat | Urine and Feces | Tolterodine and its metabolites | Excretion pathways and mass balance. |
Investigations into the Metabolism of Tolterodine and the Deuterium Kinetic Isotope Effect
Elucidation of Tolterodine (B1663597) Metabolic Pathways in Non-Human Biological Systems
The metabolism of tolterodine has been extensively studied in various non-human biological systems, revealing species-specific differences and similarities to human metabolic pathways. In vivo and in vitro studies using liver microsomes from mice, rats, and dogs have been instrumental in characterizing the biotransformation of this muscarinic receptor antagonist. nih.gov
Mice and dogs exhibit metabolite patterns that closely resemble those observed in humans. nih.gov In these species, tolterodine undergoes extensive metabolism primarily through two main pathways. nih.govpsu.edu The primary and more significant route involves the stepwise oxidation of the 5-methyl group. nih.govpsu.edu This process leads to the formation of the 5-hydroxymethyl metabolite, which is then further oxidized via an aldehyde intermediate to the 5-carboxylic acid metabolite. nih.govpsu.edu The secondary pathway involves the dealkylation of the nitrogen atom. nih.govpsu.edu
In contrast, rats display a more extensive and markedly different metabolic profile. nih.govnih.gov While they also exhibit oxidation of the 5-methyl group and N-dealkylation, a notable distinction is the hydroxylation of the unsubstituted benzene (B151609) ring, a pathway not prominently observed in mice, dogs, or humans. nih.govpsu.edu Furthermore, a gender-specific difference in metabolism has been noted in rats, with male rats demonstrating more extensive metabolism than their female counterparts. nih.gov
Characterization of Phase I Biotransformations (e.g., hydroxylation, N-dealkylation, oxidation of methyl groups)
Phase I biotransformations of tolterodine are central to its metabolism and primarily involve oxidative reactions. These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation or excretion.
Hydroxylation: The most significant Phase I reaction is the hydroxylation of the 5-methyl group on the phenyl ring, leading to the formation of the 5-hydroxymethyl metabolite. nih.govnih.gov This metabolite is pharmacologically active, exhibiting a similar antimuscarinic activity to the parent compound, tolterodine. drugbank.comnih.gov In rats, an additional hydroxylation occurs on the unsubstituted benzene ring, which represents a species-specific metabolic route. nih.govpsu.edu
N-dealkylation: The second major Phase I pathway is the dealkylation of the nitrogen atom, resulting in the formation of N-dealkylated tolterodine. nih.govnih.gov This pathway is considered a lower affinity, higher capacity route compared to hydroxylation. nih.gov
Oxidation of the Methyl Group: The initial hydroxylation of the 5-methyl group is a critical step that is followed by further oxidation. The 5-hydroxymethyl metabolite is subsequently oxidized to an aldehyde intermediate, which is then converted to the 5-carboxylic acid metabolite. nih.govpsu.edu This multi-step oxidation represents a key detoxification pathway.
Identification of Phase II Conjugation Reactions (e.g., glucuronidation)
Following Phase I biotransformation, tolterodine and its metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the drug or its metabolites, increasing their water solubility and facilitating their elimination from the body. numberanalytics.comnumberanalytics.com
Glucuronidation: The primary Phase II reaction identified for tolterodine and its metabolites is glucuronidation. nih.govpsu.edu In this process, glucuronic acid is attached to the hydroxyl groups of the parent drug or its hydroxylated metabolites. nih.govacs.org Both tolterodine itself and its various metabolites have been shown to be conjugated with glucuronic acid to varying extents in mice and dogs. nih.govpsu.edu This conjugation significantly enhances the hydrophilicity of the compounds, preparing them for renal or biliary excretion.
Identification and Characterization of Enzymes Mediating Tolterodine Metabolism
The metabolic conversion of tolterodine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the oxidative metabolism of a wide range of xenobiotics. nih.gov
Role of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A) in Oxidative Pathways
Specific isoforms of the cytochrome P450 system have been identified as the key players in the two main oxidative pathways of tolterodine metabolism. nih.gov
CYP2D6: The hydroxylation of the 5-methyl group to form the active 5-hydroxymethyl metabolite is predominantly catalyzed by CYP2D6. nih.govdrugbank.com Studies using human liver microsomes have shown a strong correlation between the rate of formation of this metabolite and CYP2D6 activity. nih.gov Furthermore, known inhibitors of CYP2D6, such as quinidine, have been found to be potent inhibitors of the formation of the 5-hydroxymethyl metabolite. nih.gov This pathway is considered a high-affinity, low-capacity route. nih.gov
CYP3A: The N-dealkylation of tolterodine is primarily mediated by the CYP3A subfamily of enzymes, with CYP3A4 being the major contributor. nih.govdrugbank.comnih.gov A strong correlation has been established between the formation of N-dealkylated tolterodine and CYP3A activity in human liver microsomes. nih.gov Potent inhibitors of CYP3A, such as ketoconazole (B1673606) and troleandomycin, have been shown to strongly inhibit this metabolic pathway. nih.gov In individuals with deficient CYP2D6 activity, the clearance of tolterodine becomes more reliant on the CYP3A-mediated N-dealkylation pathway. nih.gov This pathway is characterized as a low-affinity, high-capacity route. nih.gov While CYP3A4 is the main enzyme, studies with microsomes from cells overexpressing different CYP isoforms have shown that CYP2C9 and CYP2C19 can also form N-dealkylated tolterodine, although with a higher Km value compared to CYP3A4. nih.gov
Contribution of Other Enzyme Systems in Non-Oxidative Metabolism and Conjugation
While oxidative metabolism by CYP enzymes is the primary route, other enzyme systems are involved in the subsequent conjugation reactions.
The main Phase II conjugation reaction for tolterodine and its metabolites is glucuronidation. nih.govpsu.edu This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid to the drug or its metabolites. numberanalytics.com This conjugation significantly increases the water solubility of the compounds, facilitating their excretion. numberanalytics.comnumberanalytics.com
Experimental Demonstrations of Deuterium (B1214612) Kinetic Isotope Effects on Tolterodine Metabolism
The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, at a site of metabolic attack can lead to a slower rate of bond cleavage and, consequently, a reduced rate of metabolism. nih.gov This strategy has been explored to enhance the metabolic stability of various drugs. nih.gov
In the context of tolterodine, deuteration at the metabolically active sites, such as the 5-methyl group or the N-isopropyl groups, could potentially alter its metabolic profile. Specifically, replacing the hydrogen atoms on the 5-methyl group with deuterium (as in rac Tolterodine-d6 Hydrochloride) would be expected to slow down the CYP2D6-mediated hydroxylation, which is a primary metabolic pathway. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage by the enzyme.
A slowdown in the hydroxylation pathway due to the deuterium KIE could potentially lead to:
A decreased rate of formation of the active 5-hydroxymethyl metabolite.
A potential shift in metabolism towards the N-dealkylation pathway mediated by CYP3A enzymes.
While the general principles of the deuterium KIE are well-established, specific experimental data demonstrating the quantitative effects of deuteration on the in vitro and in vivo metabolism of tolterodine were not found in the provided search results. However, the known metabolic pathways of tolterodine provide a strong rationale for the expected impact of isotopic substitution.
Impact of Deuterium Substitution on Rates of Enzymatic C-H/C-D Bond Cleavage
The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). scienceopen.com The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions that involve the cleavage of this bond as the rate-determining step require more energy and thus proceed more slowly. nih.gov
In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, and these frequently involve the breaking of a C-H bond. scienceopen.comnih.gov For tolterodine, a primary metabolic pathway is the oxidation of the 5-methyl group, a reaction mediated by the CYP2D6 enzyme isoform. drugs.com Substituting the hydrogen atoms on this methyl group with deuterium, as in rac-Tolterodine-d6 Hydrochloride, would be expected to slow down this specific metabolic step. The CYP enzyme would encounter the stronger C-D bonds, leading to a decreased rate of enzymatic cleavage and, therefore, a reduced rate of formation for the 5-hydroxymethyl metabolite. nih.govplos.org The magnitude of this effect can be significant, potentially slowing metabolism by as much as 6- to 10-fold in some cases, although the precise impact is complex and depends on the specific enzyme and substrate. researchgate.net
Alterations in Metabolic Half-Life and Metabolic Profiles in In Vitro and Animal Models
A direct consequence of a reduced rate of metabolism due to the deuterium kinetic isotope effect is an increase in the metabolic half-life of the drug. scienceopen.com By slowing the primary clearance pathway of tolterodine (oxidation via CYP2D6), rac-Tolterodine-d6 Hydrochloride is predicted to remain in the system for a longer duration compared to its non-deuterated counterpart.
This alteration can also shift the drug's metabolic profile. researchgate.netnih.gov When a primary metabolic pathway is inhibited or slowed, the parent compound may be shunted towards alternative, secondary metabolic routes. nih.gov Tolterodine is also metabolized through N-dealkylation, a pathway primarily catalyzed by the CYP3A4 enzyme isoform. drugs.comresearchgate.net In the case of rac-Tolterodine-d6 Hydrochloride, the slowing of 5-methyl hydroxylation could potentially increase the proportion of the drug that is metabolized via N-dealkylation. This redirection of metabolic pathways can lead to a different ratio of metabolites in plasma and urine compared to the parent drug. researchgate.net Such shifts have been observed with other deuterated compounds where deuteration at one site slows metabolism there, making other sites more accessible to metabolic enzymes.
Implications for Bioavailability and Systemic Exposure in Pre-clinical Settings
The potential for altered metabolism with rac-Tolterodine-d6 Hydrochloride carries significant implications for its pharmacokinetic profile in pre-clinical models. Bioavailability, particularly after oral administration, is often limited by first-pass metabolism in the liver. drugs.com By reducing the rate of this initial metabolic clearance, deuteration can lead to a higher proportion of the administered dose reaching systemic circulation intact. nih.gov
Comparative Metabolic Studies of Tolterodine Across Animal Species (e.g., mice, rats, dogs)
The metabolism of tolterodine has been investigated in several animal species, revealing both similarities and notable differences in metabolic pathways and rates. Studies in mice, rats, and dogs show that the drug is extensively metabolized in all three species. nih.govnih.gov
In mice and dogs, the metabolic pattern is quite similar and correlates well with that observed in humans. nih.gov The two primary metabolic routes are:
Oxidation of the 5-methyl group : A stepwise oxidation to form the active 5-hydroxymethyl metabolite, which can be further oxidized to the 5-carboxylic acid metabolite. nih.gov
N-dealkylation : The removal of the isopropyl group from the nitrogen atom. nih.gov
Rats, however, exhibit a markedly different and more extensive metabolic profile. nih.gov In addition to the two pathways seen in mice and dogs, rat liver microsomes also catalyze the hydroxylation of the unsubstituted benzene ring, a pathway not significantly observed in other species. nih.gov Furthermore, a gender difference has been noted in rats, with males demonstrating more extensive metabolism than females. nih.gov
The pharmacokinetic parameters also vary between species. The bioavailability of tolterodine after oral administration is reported to be between 2-20% in rodents (mice and rats) but significantly higher in dogs, at 58-63%. nih.gov This difference in exposure is partly due to variations in protein binding and the extent of first-pass metabolism. fda.gov Clearance of tolterodine is very high in mice and rats, while it is lower in dogs. nih.gov Despite these differences, the 5-hydroxymethyl metabolite and N-dealkylated tolterodine are major metabolites across all tested species. nih.gov
Below is a data table summarizing the comparative metabolism of tolterodine.
| Feature | Mice | Rats | Dogs |
| Primary Metabolic Pathways | 5-methyl oxidation, N-dealkylation nih.gov | 5-methyl oxidation, N-dealkylation, Aromatic hydroxylation nih.gov | 5-methyl oxidation, N-dealkylation nih.gov |
| Similarity to Human Metabolism | High nih.gov | Low nih.gov | High nih.gov |
| Oral Bioavailability | Low (2-20%) nih.gov | Low (2-20%) nih.gov | High (58-63%) nih.gov |
| Metabolic Rate | Extensive nih.gov | Very Extensive nih.gov | Extensive nih.gov |
| Key Metabolites | 5-hydroxymethyl tolterodine, N-dealkylated tolterodine nih.gov | 5-hydroxymethyl tolterodine, N-dealkylated tolterodine, Ring-hydroxylated metabolites nih.gov | 5-hydroxymethyl tolterodine, N-dealkylated tolterodine nih.gov |
Mechanistic Elucidation Using Deuterated Tolterodine Analogs
Probing Enzyme Reaction Mechanisms with Isotope Labeling
Determining Rate-Limiting Steps in Complex Biotransformations
Tolterodine (B1663597) undergoes extensive metabolism in the liver, primarily through two pathways. nih.govscialert.netnih.gov The main pathway involves the oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govfda.govpsu.edu A secondary pathway is the N-dealkylation of the amino group, which is predominantly mediated by CYP3A4. nih.govpsu.eduunivie.ac.at
By employing rac-Tolterodine-d6 Hydrochloride, where deuterium (B1214612) atoms replace hydrogen atoms in specific positions, researchers can measure the KIE on these metabolic routes. A significant decrease in the rate of formation of the 5-hydroxymethyl metabolite upon deuteration of the 5-methyl group would strongly indicate that the breaking of the carbon-hydrogen bond at this position is the rate-limiting step in the CYP2D6-mediated oxidation. This information is vital for a comprehensive understanding of the drug's disposition and for anticipating potential drug-drug interactions.
Elucidating Mechanisms of Enzyme Catalysis for Tolterodine Metabolism
The magnitude of the KIE can offer detailed insights into the transition state of an enzymatic reaction. nih.gov For the hydroxylation of tolterodine by CYP2D6, a substantial KIE would support a mechanism initiated by the abstraction of a hydrogen atom from the methyl group, followed by a radical recombination step to yield the hydroxylated product. nih.gov This level of mechanistic detail contributes to the broader understanding of enzyme function and can guide the design of new chemical entities with optimized metabolic profiles. nih.gov
Investigation of Reactive Metabolite Formation and Bioactivation Pathways (in vitro/animal models)
A crucial area of drug development is the assessment of bioactivation pathways that may lead to the formation of reactive metabolites. These chemically unstable species can covalently bind to cellular macromolecules, potentially causing toxicity. nih.gov
Use of Deuterium to Trap or Attenuate Reactive Intermediates
Deuterium substitution can serve as a strategic tool to modulate the formation of reactive intermediates. nih.gov If the generation of a reactive metabolite involves the cleavage of a C-H bond, deuteration at that site can slow down its formation due to the KIE. nih.gov This "metabolic switching" can favor alternative, less toxic metabolic pathways. Comparing the metabolic profiles of deuterated and non-deuterated tolterodine in in-vitro systems, such as human liver microsomes, and in animal models allows for the identification and quantification of potentially harmful metabolites. nih.gov
Characterization of Putative Electrophilic Metabolites (e.g., quinone methide intermediates)
For phenolic compounds like tolterodine, there is a theoretical potential for the formation of electrophilic intermediates such as quinone methides. nih.govnih.govresearchgate.net These are highly reactive species that can be generated through the oxidation of the phenol (B47542) group. nih.gov While direct evidence for significant quinone methide formation from tolterodine is not established, deuterated analogs offer a method to investigate this possibility. By placing deuterium at sites involved in the potential formation of a quinone methide, a decrease in its formation or associated toxicity could be observed, providing indirect evidence of its role in bioactivation. nih.gov
Stereochemical Aspects of Tolterodine Biotransformation and Deuteration
Tolterodine is a chiral drug, and it is administered as a racemate, containing both (R)- and (S)-enantiomers. nih.govnih.govresearchgate.net These enantiomers can exhibit different metabolic and pharmacokinetic profiles.
The primary metabolic pathway, 5-hydroxylation, is stereoselective, with studies indicating that the (R)-enantiomer of tolterodine is metabolized more rapidly by CYP2D6 than the (S)-enantiomer. The use of rac-Tolterodine-d6 Hydrochloride allows for a detailed examination of the stereochemical course of its metabolism. By analyzing the stereoisomeric composition of the deuterated 5-hydroxymethyl metabolite, researchers can gain a deeper understanding of how the CYP2D6 enzyme orients each enantiomer within its active site. This knowledge is valuable for understanding the structure-activity relationships of the enzyme and for the potential development of single-enantiomer drugs with improved therapeutic properties.
Influence of Chirality on Metabolic Fate in Non-Human Systems
The metabolic fate of a chiral drug can be significantly influenced by its stereochemistry, as the enzymes responsible for metabolism are themselves chiral entities. This stereoselectivity is a critical factor in the pharmacokinetics of many drugs. Tolterodine, which possesses a single chiral center, is marketed as the (R)-enantiomer, suggesting that its stereochemistry is pivotal to its therapeutic action and metabolic profile. nih.gov
In non-human systems, tolterodine is extensively metabolized, primarily through two major pathways:
Oxidation: The 5-methyl group on the phenolic ring is oxidized to form the 5-hydroxymethyl metabolite. This is considered a high-affinity, low-capacity pathway. nih.gov
N-dealkylation: The N-diisopropyl group is dealkylated. This is generally a low-affinity, high-capacity pathway. nih.gov
Studies in mice, rats, and dogs have shown that the metabolic profile of tolterodine can vary between species. The metabolic patterns in mice and dogs more closely resemble those in humans, where oxidation is the predominant pathway. nih.gov In contrast, rats exhibit a different metabolic profile. nih.gov The interaction with chiral enzymes, such as those in the Cytochrome P450 (CYP) family, means that the (R)- and (S)-enantiomers of tolterodine are expected to be metabolized at different rates, leading to different plasma concentrations of the parent drug and its metabolites. For instance, recent research has identified a reactive quinone methide intermediate in both mouse and human liver microsomes, a process catalyzed primarily by CYP3A enzymes. nih.gov
The table below summarizes the key metabolic pathways observed in various non-human species.
| Species | Primary Metabolic Pathways | Key Metabolites | Relevance to Human Metabolism |
|---|---|---|---|
| Mouse | 5-Methyl Oxidation, N-dealkylation | 5-Hydroxymethyl tolterodine, N-dealkylated tolterodine | High correlation nih.gov |
| Dog | 5-Methyl Oxidation, N-dealkylation | 5-Hydroxymethyl tolterodine, N-dealkylated tolterodine | High correlation nih.gov |
| Rat | Different profile, including hydroxylation of the unsubstituted benzene (B151609) ring | Species-specific metabolites | Low correlation nih.gov |
Application of rac Tolterodine-d6 Hydrochloride in Stereoselective Metabolic Studies
To precisely investigate the differences in how each enantiomer is metabolized, researchers utilize isotopically labeled compounds like this compound. pharmaffiliates.com This is a stable isotope-labeled version of tolterodine that contains a 50/50 mixture of the (R)- and (S)-enantiomers, where specific hydrogen atoms have been replaced with deuterium.
The utility of this deuterated compound lies in the kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. By strategically placing deuterium atoms at a site of metabolism, the rate of that specific metabolic reaction can be slowed down. nih.gov This alteration allows for a clear differentiation between the metabolic pathways of the deuterated and non-deuterated molecules when analyzed with mass spectrometry.
In stereoselective metabolic studies, a common approach is to administer a mixture containing one deuterated enantiomer and one non-deuterated enantiomer. The mass difference allows analytical instruments to track the parent compounds and their respective metabolites independently. This technique provides precise data on whether one enantiomer is metabolized faster, or via different pathways, than the other. For tolterodine, this could quantify the stereoselective differences in the rates of 5-hydroxymethylation or N-dealkylation.
The table below illustrates the conceptual basis of using deuterated analogs to measure stereoselective metabolism.
| Compound Administered | Observed Parameter | Hypothetical Finding | Interpretation |
|---|---|---|---|
| (R)-Tolterodine | Metabolite X Formation Rate | 100 units/hr | The formation rate of Metabolite X from the (S)-d6 enantiomer is lower, demonstrating stereoselective metabolism influenced by the kinetic isotope effect. |
| (S)-Tolterodine-d6 | Metabolite X-d5 Formation Rate | 70 units/hr | |
| (R)-Tolterodine | Plasma Clearance | High | The deuterated (S)-enantiomer has a lower clearance, indicating that the deuterated metabolic pathway is a significant route of elimination for the (S)-enantiomer. |
| (S)-Tolterodine-d6 | Plasma Clearance | Lower |
Applications of Rac Tolterodine D6 Hydrochloride As a Research Standard
Reference Material for Analytical Method Development and Qualification in Pharmaceutical Research
The development and validation of robust analytical methods are foundational to pharmaceutical research, ensuring that data generated are accurate, reproducible, and reliable. rac Tolterodine-d6 Hydrochloride plays a pivotal role as a reference material in this context, particularly for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netvensel.orgscholarsresearchlibrary.com
During method development for the quantification of Tolterodine (B1663597) in various biological matrices, this compound is used to optimize several parameters. These include, but are not limited to, chromatographic separation conditions, mass spectrometry settings, and sample extraction procedures. By comparing the analytical behavior of the deuterated standard to the unlabeled analyte, researchers can fine-tune the method to achieve optimal sensitivity, specificity, and resolution. scholarsresearchlibrary.comnih.gov
Method qualification, a formal process that demonstrates an analytical method is suitable for its intended purpose, also relies on the use of well-characterized reference standards. This compound is employed to assess key validation parameters as stipulated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). These parameters include:
Specificity and Selectivity: Demonstrating that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the analytical response over a defined range.
Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): Ascertaining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. nih.gov
The use of a deuterated standard like this compound is particularly advantageous in mass spectrometry-based methods. Since it has nearly identical physicochemical properties to the unlabeled Tolterodine, it co-elutes during chromatography, but is distinguished by its higher mass. This allows for precise and accurate quantification, even at low concentrations. researchgate.net
Internal Standard for Quantitative Analysis in Pre-clinical Research Studies
In preclinical research, particularly in pharmacokinetic and toxicokinetic studies, accurate quantification of drug concentrations in biological fluids is crucial. This compound is widely employed as an internal standard (IS) in bioanalytical methods for the determination of Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine. researchgate.netmedchemexpress.com
The primary function of an internal standard is to correct for the variability inherent in the analytical process, which can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard should behave identically to the analyte during extraction and ionization but be distinguishable by the detector. This compound fulfills these criteria exceptionally well.
Key Advantages of Using this compound as an Internal Standard:
| Feature | Advantage |
| Near-identical Physicochemical Properties | Co-elutes with the analyte, ensuring similar extraction recovery and compensation for matrix effects (ion suppression or enhancement in mass spectrometry). |
| Different Mass-to-Charge Ratio (m/z) | Easily distinguished from the unlabeled analyte by the mass spectrometer, allowing for simultaneous and independent measurement. |
| High Isotopic Purity | Minimizes cross-talk or interference with the analyte signal, leading to more accurate and precise quantification. |
A typical quantitative analysis involves adding a known amount of this compound to the biological samples (e.g., plasma, urine) before sample processing. The ratio of the peak area of the analyte (Tolterodine) to the peak area of the internal standard (this compound) is then used to calculate the concentration of the analyte in the sample. This ratioing technique effectively normalizes any variations that may occur during the analytical workflow, leading to highly reliable data. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of tolterodine and its active metabolite in rat plasma using tolterodine-d6 as an internal standard. researchgate.net
Use in Pharmacokinetic Screening and Lead Optimization in Drug Discovery (general concept)
In the early stages of drug discovery, pharmacokinetic screening plays a vital role in identifying promising lead compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties. Deuterated compounds like this compound can be conceptually utilized in this phase to gain insights into the metabolic stability of a potential drug candidate.
The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. By strategically placing deuterium atoms at sites of metabolic transformation, the metabolic breakdown of a drug can be slowed down. This can lead to an improved pharmacokinetic profile, such as increased half-life and bioavailability. medchemexpress.com
While not a direct therapeutic agent itself, this compound can serve as a tool in "cassette" dosing or "cocktail" analysis, where multiple compounds are administered simultaneously to animals to rapidly assess their pharmacokinetic properties. By including a deuterated standard, researchers can more accurately quantify the parent compound and its metabolites, providing a clearer picture of its metabolic fate.
Furthermore, in lead optimization, where the chemical structure of a promising compound is modified to enhance its properties, deuteration can be explored as a strategy to improve metabolic stability. By comparing the pharmacokinetic profiles of the non-deuterated and deuterated versions of a lead compound, medicinal chemists can identify metabolic hotspots and design new analogs with improved drug-like properties.
Quality Control and Assurance in Research Material Synthesis and Handling
The quality of research materials is fundamental to the integrity of scientific research. This compound, as a research standard, is subject to rigorous quality control (QC) and quality assurance (QA) measures to ensure its identity, purity, and stability. pharmaffiliates.com These measures are critical for its reliable use in the applications described above.
The synthesis of this compound is carefully controlled to ensure the correct incorporation of deuterium atoms at the specified positions and to minimize the presence of impurities. Following synthesis, the material undergoes a comprehensive battery of analytical tests to confirm its quality.
Typical Quality Control Tests for this compound:
| Test | Purpose |
| Identity Confirmation | Verifying the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). |
| Purity Assessment | Quantifying the percentage of the desired compound and identifying any impurities using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). vensel.orgnih.gov |
| Isotopic Enrichment | Determining the percentage of deuterium incorporation to ensure it meets the required specifications. |
| Residual Solvent Analysis | Quantifying any remaining solvents from the synthesis process. |
| Water Content | Measuring the amount of water present using methods like Karl Fischer titration. |
Future Directions and Advanced Research Frontiers with Deuterated Compounds
Novel Deuteration Methodologies and Site-Specific Labeling Techniques
The synthesis of deuterated compounds has evolved significantly, moving towards more efficient and precise methods. The development of novel deuteration methodologies is crucial for expanding the library of available isotopically labeled compounds for research. researchgate.netsimsonpharma.com Key areas of advancement include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, which allow for the selective synthesis of deuterated molecules. researchgate.net
Recent breakthroughs have focused on achieving site-specific labeling, which is the precise incorporation of deuterium (B1214612) at specific atomic positions within a molecule. researchgate.net This level of control is paramount for detailed mechanistic studies and for optimizing the pharmacokinetic properties of drug candidates. nih.gov Methodologies gaining prominence include:
Metal-Catalyzed HIE: Transition metals such as ruthenium, palladium, and earth-abundant metals like manganese are being employed as catalysts to facilitate H-D exchange with high selectivity. google.comnih.gov These methods often utilize D₂O or D₂ gas as the deuterium source under increasingly mild conditions. researchgate.netnih.gov
Superelectrophile Catalysis: This approach enables the perdeuteration of electron-deficient aryl halides, which are typically challenging substrates. unisyscat.de It represents a powerful tool for preparing deuterated solvents and other key reagents. unisyscat.de
Photocatalysis: Light-mediated reactions offer an environmentally friendly and efficient route for site-selective deuterium labeling of various bioactive molecules. researchgate.net
Enzymatic Synthesis: The use of enzymes allows for the highly selective incorporation of deuterium into specific sites of organic molecules, which is particularly valuable in biological research. simsonpharma.com
These advanced methods are making it more feasible and cost-effective to produce complex deuterated molecules with high isotopic purity, paving the way for their broader application. nih.govbrightspec.com
| Deuteration Methodology | Description | Key Advantages | Deuterium Source |
| Metal-Catalyzed HIE | Uses transition metal catalysts to exchange hydrogen for deuterium. | High selectivity, applicable to a wide range of substrates. | D₂O, D₂ gas |
| Superelectrophile Catalysis | Employs highly reactive electrophiles to activate C-H bonds for deuteration. | Effective for deactivated aromatic compounds. | C₆D₆ |
| Photocatalysis | Utilizes light energy to drive the deuteration reaction. | Mild reaction conditions, environmentally friendly. | D₂O |
| Enzymatic Synthesis | Leverages the specificity of enzymes to incorporate deuterium. | High site-selectivity in complex biomolecules. | Deuterated precursors |
Integration of Deuterated Analogs with Advanced Analytical Platforms
Deuterated compounds are indispensable tools in modern analytical chemistry. Their unique physical properties, when integrated with advanced analytical platforms, provide unprecedented insights into molecular structure, function, and dynamics.
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for analyzing complex mixtures and identifying unknown compounds. When combined with the use of deuterated analogs, its capabilities are significantly enhanced.
Metabolite Identification: Deuterium-labeled compounds are invaluable for drug metabolism studies. simsonpharma.comclearsynth.com By administering a deuterated drug candidate, researchers can easily distinguish drug-related metabolites from endogenous molecules in complex biological matrices using HRMS. The characteristic mass shift introduced by the deuterium atoms serves as a clear marker.
Fragmentation Analysis: Isotopic labeling is a common and effective approach to study the fragmentation pathways of molecules within a mass spectrometer. chromatographyonline.com By tracking the deuterium labels in the product ion spectra, researchers can elucidate complex fragmentation mechanisms, which is crucial for structural characterization. chromatographyonline.com
Quantitative Analysis: Deuterated compounds are the gold standard for use as internal standards in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation and analysis, which leads to highly accurate quantification. rsc.org
Hydrogen-Deuterium Exchange (HDX-MS): This technique probes the structure and conformational dynamics of proteins. chromatographyonline.com By exposing a protein to a deuterated solvent, the rate of hydrogen-deuterium exchange on the protein backbone can be measured by MS. nih.gov This provides information on solvent accessibility and hydrogen bonding, revealing details about protein folding, ligand binding, and protein-protein interactions. chromatographyonline.comnih.govescholarship.org
The combination of HRMS with cyclic ion mobility spectrometry (cIMS) and HDX allows for the differentiation of isomers by separating their various deuterated isotopologues, adding another dimension to molecular characterization. nih.govacs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. Deuteration plays a multifaceted role in enhancing the power and applicability of modern NMR experiments.
Spectral Simplification: The replacement of hydrogen with deuterium in a molecule can simplify complex ¹H NMR spectra by removing specific proton signals and their associated couplings. rsc.org This is particularly useful for large proteins, where spectral overlap can be a significant challenge. nih.gov
Solvent for NMR: Deuterated solvents are routinely used in NMR spectroscopy to avoid overwhelming signals from the solvent's hydrogen atoms, allowing for clear observation of the analyte's signals. chemscene.comstudymind.co.uk
Probing Protein Structure and Dynamics: Site-specific deuteration allows researchers to focus on particular regions of a protein. nih.gov By selectively protonating specific positions while the rest of the protein is deuterated, it's possible to obtain signals from key residues, providing insights into protein folding and dynamics that would otherwise be inaccessible. nih.govnih.gov
Deuterium Isotope Effects on Chemical Shifts: The substitution of a proton with a deuteron can cause small but measurable changes in the chemical shifts of nearby nuclei (e.g., ¹³C). These deuterium isotope effects are sensitive to local geometry and hydrogen bonding, providing a powerful tool for detailed structural analysis of biomolecules. mdpi.com
| Analytical Platform | Application with Deuterated Compounds | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite profiling, internal standards, fragmentation studies, HDX-MS. | Metabolic pathways, accurate quantification, structural elucidation, protein conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectral simplification, structural probes, mechanistic studies. | 3D structure, protein folding, molecular dynamics, hydrogen bonding patterns. |
Computational Modeling and In Silico Prediction of Deuterium Effects on Molecular Interactions
Computational modeling has become an integral part of modern chemical and pharmaceutical research. In the context of deuterated compounds, in silico methods are being used to predict and rationalize the impact of isotopic substitution on molecular properties and interactions.
The primary influence of deuteration is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. This effect can significantly alter the metabolic rate of a drug. nih.govhumanjournals.com Computational tools, such as molecular docking and quantum-chemical calculations, are employed to predict sites of metabolism that are susceptible to the KIE. nih.gov
Beyond the KIE, deuteration can also subtly affect noncovalent interactions like hydrogen bonding. nih.govresearchgate.net Replacing a hydrogen atom with a deuterium atom can alter the geometry and strength of a hydrogen bond, which can, in turn, affect ligand-receptor binding affinity. nih.gov Computational studies have shown that deuteration typically shortens the donor-deuterium bond compared to the corresponding donor-hydrogen bond, which can lead to an elongation of the donor-acceptor distance. nih.gov While these effects are often small, they can be significant in finely tuned biological systems. nih.govresearchgate.net
The synergy between experimental techniques like HDX-MS and computational methods such as molecular dynamics (MD) simulations is particularly powerful. nih.gov HDX-MS data can provide experimental restraints to guide and validate MD simulations, leading to more accurate models of protein-ligand interactions and conformational changes. nih.goved.ac.uk
Expanding the Utility of Deuterated Probes in Non-Pharmacological Biological Research
While the impact of deuteration on drug development is well-established, the use of deuterated compounds as probes is rapidly expanding into broader areas of biological research, including proteomics and lipidomics.
Proteomics: In proteomics, deuterated reagents are used for quantitative analysis. For example, isobaric tags for relative and absolute quantitation (TMT) can include deuterated variants to expand the number of samples that can be analyzed in a single experiment (multiplexing). youtube.com Furthermore, deuterium-labeled crosslinkers are used in mass spectrometry to study protein-protein interactions and define the three-dimensional architecture of protein complexes. proteochem.com HDX-MS has also become a routine biophysical tool for probing protein higher-order structure and behavior. chromatographyonline.com
Lipidomics: The study of lipids and their role in biological systems benefits greatly from deuterated probes. Deuterium-labeled lipid analogs serve as essential internal standards for the absolute quantification of lipids by mass spectrometry. escholarship.org Researchers also use deuterated fatty acids and other lipid precursors to trace metabolic pathways in living organisms. nih.govnih.gov By administering a deuterated precursor and analyzing its incorporation into various lipid species over time, it is possible to measure the turnover rates of individual lipids in different organs. nih.gov Additionally, deuterated lipids are used to investigate the physical properties of biological membranes, such as phase separation and domain formation. acs.org
The use of techniques like Raman spectroscopy with deuterium-labeled probes offers a non-destructive, real-time method to visualize and quantify metabolic processes within intact cells and tissues. nih.govacs.org
Q & A
Q. What validated analytical methods are recommended for quantifying rac Tolterodine-d6 Hydrochloride in biological matrices?
Methodological Answer: Use deuterium-specific techniques such as LC-MS/MS with a stable isotope-labeled internal standard (e.g., deuterated analogs). Optimize chromatographic separation using reversed-phase C18 columns and mobile phases with 0.1% formic acid to enhance ionization efficiency. Validate methods per ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How should this compound be handled to ensure stability during experiments?
Methodological Answer: Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC under stress conditions (e.g., 40°C/75% RH for 14 days) to assess hydrolytic and oxidative stability .
Q. What synthetic routes are documented for preparing this compound?
Methodological Answer: Deuterium incorporation typically occurs via acid-catalyzed H/D exchange at specific positions (e.g., methyl groups). Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) and confirm deuteration efficiency via NMR (²H integration) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers differentiate this compound from its non-deuterated counterpart in pharmacokinetic studies?
Methodological Answer: Employ mass spectrometry with selective ion monitoring (SIM) for deuterium-specific mass shifts (e.g., +6 Da). Cross-validate with chiral HPLC using polysaccharide-based columns to resolve enantiomers, ensuring no interference from endogenous metabolites .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic profile of this compound?
Methodological Answer: Design in vitro metabolic assays using human liver microsomes (HLMs) to compare intrinsic clearance (CLint) between deuterated and non-deuterated forms. Quantify isotopic effects (e.g., kH/kD) via kinetic modeling. Note that deuteration at metabolically labile sites may reduce CYP3A4-mediated oxidation, prolonging half-life .
Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer: Conduct forced degradation studies across pH 1–9 (37°C/24 hr) and analyze degradation products via LC-QTOF-MS. Use multivariate analysis (e.g., PCA) to identify critical degradation pathways. Conflicting data often arise from solvent interactions or residual moisture; control these variables rigorously .
Q. How can enantiomeric resolution of this compound be optimized for mechanistic studies?
Methodological Answer: Utilize chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol/isopropylamine (90:10:0.1 v/v) at 25°C. Adjust flow rates (0.5–1.5 mL/min) and column temperatures to achieve baseline separation (Rs >1.5). Validate purity via circular dichroism (CD) spectroscopy .
Q. What experimental designs mitigate confounding factors in deuterated compound bioequivalence studies?
Methodological Answer: Implement a crossover study with controlled dosing intervals and washout periods. Use population pharmacokinetic (PopPK) models to account for inter-subject variability. Include deuterium-free control cohorts to isolate isotope-specific effects .
Q. How do impurities in this compound impact assay validation?
Methodological Answer: Characterize impurities (e.g., EP Impurity D) via HPLC-DAD/ELSD and quantify using external calibration curves. Establish acceptance criteria (e.g., ≤0.15% for any single impurity). For trace-level interference, employ tandem mass spectrometry (MS/MS) with MRM transitions .
Q. What theoretical frameworks explain the tissue distribution variability of this compound in preclinical models?
Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue partitioning. Input parameters include logP (2.8), plasma protein binding (>90%), and tissue-specific permeability. Validate against radiolabeled tissue distribution data in rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
